(3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-chloro-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O3/c1-16-4-6-17(7-5-16)8-9-20-13-3-2-11(14(18)19)10-12(13)15/h2-3,10,18-19H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXIEUJJRXPFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. Therefore, the compound likely targets palladium catalysts in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid would interact with its targets through a process called transmetalation. This process involves the transfer of the boronic acid group from the compound to a palladium catalyst. The palladium catalyst then forms a new carbon-carbon bond with another organic group.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key pathway in synthetic chemistry. This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds. The downstream effects of this reaction would depend on the specific organic groups involved in the coupling.
Biological Activity
(3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article reviews its biological activities, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H20BClN2O3
- Molecular Weight : 296.8 g/mol
Research indicates that boronic acids can inhibit various enzymes, including proteasomes and kinases. The presence of the piperazine moiety is significant for enhancing solubility and bioactivity. The compound's ability to interact with specific targets in cancer cells contributes to its potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notable findings include:
-
Inhibition of Cell Proliferation :
- The compound showed significant inhibition of renal cancer and leukemia cell growth in vitro, with IC50 values indicating effective dose-response relationships .
- Flow cytometry analyses revealed that treatment with this compound induces cell cycle arrest, specifically in the G1 phase, leading to apoptosis in affected cells.
- Mechanisms of Induced Cell Death :
Case Studies and Research Findings
A summary of relevant studies is presented below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
